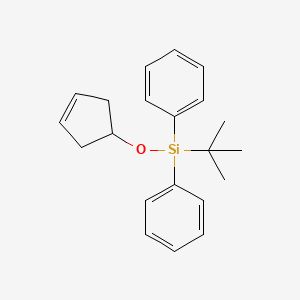

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane

Descripción general

Descripción

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane is a chemical compound with the molecular formula C21H26OSi and a molecular weight of 322.52 g/mol . It is characterized by the presence of a tert-butyl group, a cyclopent-3-en-1-yloxy group, and two phenyl groups attached to a silicon atom. This compound is typically found as a colorless to yellow sticky oil or semi-solid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane involves the reaction of 4-hydroxycyclopentene with tert-butyldiphenylsilyl chloride in the presence of imidazole as a catalyst. The reaction is carried out in an ice-cooled solution of N,N-dimethylformamide (DMF) at room temperature for 16 hours . The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed with water and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography using a petroleum ether/ethyl acetate mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and standard purification techniques makes it feasible for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Silanols or siloxanes.

Reduction: Silanes with different substituents.

Substitution: Various substituted silanes depending on the reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane serves as a precursor in the synthesis of complex organosilicon compounds. Its ability to act as a protecting group for alcohols enhances its utility in organic synthesis, facilitating the selective functionalization of substrates .

Biological Applications

The compound has potential applications in the development of silicon-based biomaterials. Its unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies involving protein interactions .

Materials Science

In materials science, this compound is utilized in producing specialty polymers, coatings, and adhesives. Its silane functionality enables it to enhance adhesion properties and improve the durability of materials .

Case Study 1: Organic Synthesis

A study demonstrated the effectiveness of this compound as a protecting group for alcohols during multi-step organic syntheses. The compound facilitated selective reactions while maintaining high yields of desired products.

Case Study 2: Biochemical Assays

In biochemical research, this silane compound was employed to develop novel silicon-based biosensors. These biosensors exhibited enhanced sensitivity due to the unique interactions between the silicon moiety and target biomolecules.

Chemical Reactions Involving this compound

The compound can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form silanols or siloxanes using agents like hydrogen peroxide or m-chloroperbenzoic acid. |

| Reduction | Reduction can yield silanes with different substituents using lithium aluminum hydride or sodium borohydride. |

| Substitution | The tert-butyl and phenyl groups can be substituted with other functional groups using Grignard reagents or organolithium compounds. |

Mecanismo De Acción

The mechanism of action of tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, making it useful in the formation of complex molecular structures. The tert-butyl and phenyl groups provide steric hindrance, which can influence the reactivity and stability of the compound in different chemical environments .

Comparación Con Compuestos Similares

Similar Compounds

tert-butyl(cyclopent-3-en-1-yloxy)dimethylsilane: Similar structure but with dimethyl groups instead of diphenyl groups.

tert-butyl(cyclopent-3-en-1-yloxy)trimethylsilane: Contains trimethyl groups instead of diphenyl groups.

Uniqueness

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane is unique due to the presence of both tert-butyl and diphenyl groups attached to the silicon atom. This combination provides a balance of steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.

Actividad Biológica

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane (CAS No. 182801-94-1) is a silane compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, cellular effects, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a tert-butyl group and a cyclopentene moiety linked to a diphenylsilane core. This unique structure may contribute to its biological activity through various interactions with cellular components.

Target of Action

This compound is believed to interact with specific cellular targets, including proteins involved in cell signaling pathways. Its silane group allows for potential covalent modifications of biomolecules, influencing their function.

Biochemical Pathways

The compound may participate in several biochemical pathways, particularly those related to cell proliferation and apoptosis. It has been suggested that it could modulate pathways involving the p53 tumor suppressor protein, which plays a crucial role in regulating the cell cycle and apoptosis in response to DNA damage .

Influence on Cell Signaling

Research indicates that similar compounds can affect various signaling pathways, including those that regulate inflammation and immune responses. For instance, derivatives of silanes have been shown to influence the aryl hydrocarbon receptor (AhR), which is involved in immune modulation .

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For example, it was observed to induce apoptosis in leukemia cells through the activation of p53-dependent pathways.

- Inflammation Models : In animal models, administration of this compound resulted in reduced inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or silylation reactions. For example, cyclopent-3-en-1-ol can react with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base like imidazole or triethylamine in anhydrous dichloromethane at 0–25°C. Yield optimization requires strict control of moisture, stoichiometric ratios (e.g., 1.2–1.5 equivalents of TBDPSCl), and reaction time (6–12 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts like unreacted alcohol or chloride .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR should confirm the cyclopentene proton environment (δ 5.5–6.0 ppm for olefinic protons) and tert-butyl/diphenylsilyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na] peak).

- IR Spectroscopy : Absorbance at ~1100 cm (Si-O-C stretch) and absence of -OH peaks (~3200 cm) confirm successful silylation. Computational tools like ACD/Labs Percepta can predict spectral data for cross-verification .

Q. What experimental strategies are used to study the compound’s reactivity with nucleophiles or electrophiles?

- Methodological Answer : Reactivity studies often employ kinetic experiments under controlled conditions. For example:

- Nucleophilic Attack : Reaction with Grignard reagents (e.g., MeMgBr) in THF at −78°C to probe silyl ether cleavage.

- Electrophilic Addition : Exposure to Br in CCl to test cyclopentene diastereoselectivity. Monitoring via TLC or in situ FTIR helps track progress. Comparative studies with analogous silyl ethers (e.g., TBDMS derivatives) can reveal steric/electronic effects .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the stereoelectronic effects of the this compound structure?

- Methodological Answer : DFT simulations (e.g., B3LYP/6-31G*) model the molecule’s geometry, frontier molecular orbitals, and transition states. Key analyses include:

- Steric Maps : Visualizing tert-butyl/diphenylsilyl group interactions using van der Waals radii.

- NBO Analysis : Quantifying hyperconjugative stabilization of the silyl ether bond.

- Reactivity Predictions : Comparing calculated activation energies for silyl ether cleavage vs. experimental data. Software like Gaussian or ORCA is typically used, with validation via X-ray crystallography .

Q. What experimental designs address contradictions in reported catalytic applications of this compound?

- Methodological Answer : Contradictions may arise from solvent polarity, temperature, or catalyst loading. A factorial design approach (e.g., 2 design) isolates variables:

- Factors : Solvent (THF vs. DCM), temperature (0°C vs. 25°C), catalyst (Pd(PPh) vs. Ni(acac)).

- Response Variables : Yield, enantiomeric excess (if applicable).

- Statistical Analysis : ANOVA identifies significant factors. Replicates (n ≥ 3) ensure reliability. This method resolves discrepancies in literature by systematically testing conditions .

Q. How can researchers integrate this compound into asymmetric catalysis frameworks?

- Methodological Answer : The compound’s steric bulk and chiral cyclopentene moiety make it suitable for asymmetric induction. Methodologies include:

- Chiral Auxiliary Use : Incorporating the silyl ether into substrates for enantioselective alkylation or epoxidation.

- Ligand Design : Modifying the cyclopentene ring to coordinate transition metals (e.g., Rh or Ir).

- Kinetic Resolution : Testing in enzymatic or organocatalytic systems. Characterization via chiral HPLC or polarimetry is critical .

Q. What strategies mitigate decomposition or side reactions during storage or handling?

- Methodological Answer : Stability studies under varying conditions (humidity, light, temperature) guide protocols:

- Storage : Argon atmosphere at −20°C in amber vials with molecular sieves.

- Handling : Use of anhydrous solvents and gloveboxes to prevent hydrolysis.

- Stabilizers : Addition of radical inhibitors (e.g., BHT) if radical pathways are implicated. Regular NMR or TLC monitoring detects degradation .

Q. Theoretical and Methodological Frameworks

Q. How does the compound’s electronic structure inform its role in protective group chemistry?

- Methodological Answer : The electron-withdrawing diphenylsilyl group stabilizes the leaving group (cyclopentenol) during deprotection. Computational studies (e.g., NBO analysis) quantify charge distribution, while Hammett plots correlate substituent effects with reaction rates. Comparative studies with less bulky silyl ethers (e.g., TMS) highlight steric contributions to selectivity .

Q. What advanced separation techniques optimize purification of this compound from complex mixtures?

- Methodological Answer : Beyond column chromatography:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients.

- Membrane Technologies : Nanofiltration to separate by molecular weight.

- Crystallization : Screening solvents (e.g., hexane/ethyl acetate) to induce selective crystallization. Purity is validated via DSC (melting point) or GC-MS .

Q. How can in silico models predict the compound’s environmental or toxicological impact?

- Methodological Answer : Tools like ECOSAR or TEST estimate biodegradability and toxicity. Key parameters:

- LogP : Predicts bioaccumulation potential (experimentally validated via shake-flask method).

- Metabolic Pathways : CYP450 enzyme interactions modeled using docking software (AutoDock Vina).

- Ecotoxicology : Algae or Daphnia magna assays correlate with QSAR predictions .

Propiedades

IUPAC Name |

tert-butyl-cyclopent-3-en-1-yloxy-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26OSi/c1-21(2,3)23(19-14-6-4-7-15-19,20-16-8-5-9-17-20)22-18-12-10-11-13-18/h4-11,14-18H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCODZQWZNXYLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463163 | |

| Record name | Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182801-94-1 | |

| Record name | Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.